molecular formula C10H11N3O B15240589 3-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol

3-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol

Cat. No.: B15240589
M. Wt: 189.21 g/mol
InChI Key: PYIMUWIRNCQVCF-UHFFFAOYSA-N
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Description

3-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol is an organic compound that belongs to the class of phenylpyrazoles. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, attached to a phenyl group. The presence of an amino group on the pyrazole ring and a hydroxyl group on the phenyl ring makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol typically involves the formation of the pyrazole ring followed by its attachment to the phenyl group. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring. The amino group can be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often use advanced catalysts and environmentally friendly procedures, such as heterogeneous catalytic systems and microwave-assisted reactions .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the nitro group can produce amino derivatives .

Mechanism of Action

The mechanism of action of 3-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-[(4-aminopyrazol-1-yl)methyl]phenol

InChI

InChI=1S/C10H11N3O/c11-9-5-12-13(7-9)6-8-2-1-3-10(14)4-8/h1-5,7,14H,6,11H2

InChI Key

PYIMUWIRNCQVCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CN2C=C(C=N2)N

Origin of Product

United States

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